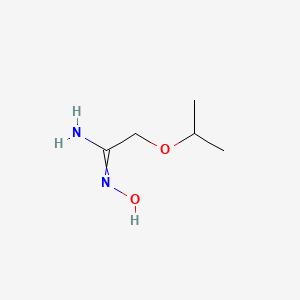
N'-hydroxy-2-propan-2-yloxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-propan-2-yloxyethanimidamide typically involves the reaction of ethanimidamide with isopropyl alcohol under specific conditions. The reaction is facilitated by the presence of a catalyst and requires controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of N’-hydroxy-2-propan-2-yloxyethanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-propan-2-yloxyethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler molecules.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated products, while reduction can produce simpler amides .
Scientific Research Applications
N’-hydroxy-2-propan-2-yloxyethanimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-propan-2-yloxyethanimidamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved in its action include modulation of enzymatic activity and protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-hydroxy-2-propan-2-yloxyethanimidamide include:
- N’-hydroxy-2-ethoxyethanimidamide
- N’-hydroxy-2-methoxyethanimidamide
- N’-hydroxy-2-butoxyethanimidamide
Uniqueness
N’-hydroxy-2-propan-2-yloxyethanimidamide is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in proteomics research make it a valuable compound in scientific studies .
Properties
Molecular Formula |
C5H12N2O2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
N'-hydroxy-2-propan-2-yloxyethanimidamide |
InChI |
InChI=1S/C5H12N2O2/c1-4(2)9-3-5(6)7-8/h4,8H,3H2,1-2H3,(H2,6,7) |
InChI Key |
FDYAGJRGEHGFLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R)-2-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B11724242.png)
![3-{[2-(Methoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}prop-2-enoic acid](/img/structure/B11724248.png)
![(1S,2R)-2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11724250.png)
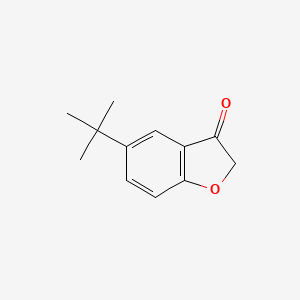
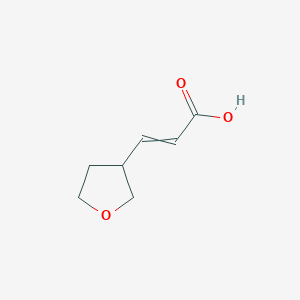
![2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11724267.png)
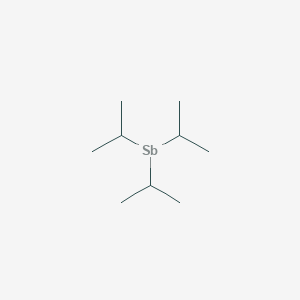
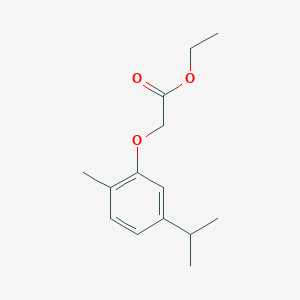
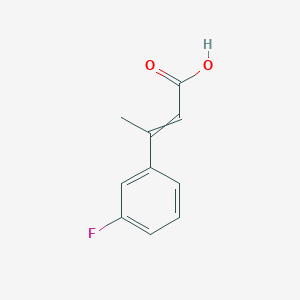
![4-{2-[2-(Ethoxycarbonyl)cyclopentylidene]hydrazin-1-YL}benzoic acid](/img/structure/B11724296.png)
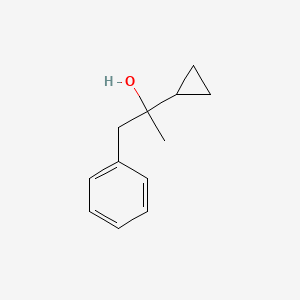
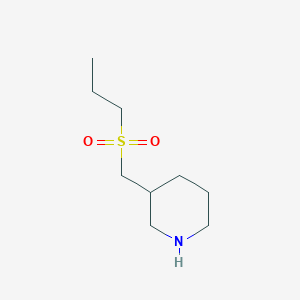
![3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11724317.png)
![1-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B11724321.png)
